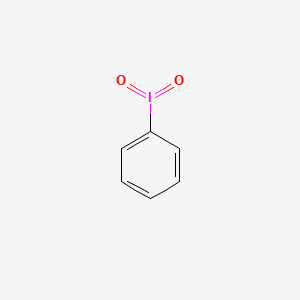

Iodoxybenzene

Description

Properties

IUPAC Name |

iodylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2/c8-7(9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOLQESNFGCNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)I(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219869 | |

| Record name | Iodoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-33-3 | |

| Record name | Iodylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 696-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iodoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IODOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5D68AG7XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Architecture of Iodoxybenzene: A Technical Guide for Scientific Professionals

Abstract

Iodoxybenzene (C₆H₅IO₂) is a hypervalent iodine(V) compound with significant applications as a potent oxidizing agent in organic synthesis. A comprehensive understanding of its molecular structure is paramount for elucidating its reactivity and designing novel synthetic methodologies. This technical guide provides an in-depth overview of the molecular structure of this compound, drawing upon available crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are presented, alongside a visualization of its role in a key oxidation pathway. While a definitive single-crystal X-ray structure of this compound remains elusive in publicly accessible databases, this guide consolidates the current state of knowledge to support researchers, scientists, and drug development professionals in their work with this versatile reagent.

Introduction

Hypervalent iodine compounds have emerged as indispensable tools in modern organic chemistry, offering mild and selective alternatives to traditional metal-based reagents. Among these, this compound stands out for its powerful oxidizing capabilities. The precise arrangement of atoms and the nature of the bonding within the this compound molecule dictate its chemical behavior. This guide aims to provide a detailed technical examination of its molecular structure, synthesis, and a representative reaction mechanism.

Molecular Structure of this compound

A study on the crystal structure of para-chloro-iodoxybenzene revealed short iodine-oxygen bond distances, which is suggestive of double bond character between the iodine and oxygen atoms.[2] This hypervalent nature of the iodine atom is a key feature of its chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅IO₂ | [1] |

| Molecular Weight | 236.01 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | Explodes at 230 °C | [5] |

| Solubility | Sparingly soluble in water | [6] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two common and reliable protocols.

Protocol 1: Oxidation of Iodobenzene with Peracetic Acid [5]

This one-step method is noted for its simplicity and relatively high yield.

-

Materials:

-

Iodobenzene (C₆H₅I)

-

40% Peracetic acid (CH₃CO₃H)

-

Deionized water

-

Chloroform (CHCl₃)

-

-

Procedure:

-

In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, place 20.4 g (0.10 mole) of iodobenzene.

-

Immerse the flask in an oil bath maintained at 35 °C.

-

With vigorous stirring, add 75 g (65 mL, 0.50 mole) of 40% peracetic acid over a 30-minute period.

-

After the addition is complete, dilute the reaction mixture with 80 mL of water.

-

Heat the mixture from 35 °C to 100 °C over 20 minutes and maintain at 100 °C for 45 minutes.

-

Cool the flask in an ice bath to 0–5 °C.

-

Collect the solid this compound by filtration using a Büchner funnel and air-dry with suction for 1 hour.

-

Purify the crude product by grinding it to a powder, washing with two portions of 70 mL of chloroform, and filtering.

-

Dry the purified this compound in a desiccator.

-

Protocol 2: Disproportionation of Iodosobenzene [6]

This method involves the steam distillation of an aqueous suspension of iodosobenzene.

-

Materials:

-

Iodosobenzene (C₆H₅IO)

-

Deionized water

-

Chloroform (CHCl₃)

-

-

Procedure:

-

In a large flask, prepare a thin paste of 110 g (0.5 mole) of iodosobenzene with water.

-

Rapidly steam-distill the mixture to remove the iodobenzene byproduct.

-

Immediately cool the contents of the flask after the distillation is complete.

-

Filter the white solid this compound with suction and air-dry at room temperature.

-

Wash the solid with chloroform and dry again.

-

Lightly grind the resulting cake in a mortar to facilitate final drying.

-

Characterization of this compound

Purity Assessment by Iodometric Titration [7]

The purity of the synthesized this compound can be determined by iodometric titration.

-

Principle: this compound oxidizes iodide ions to iodine, which is then titrated with a standard sodium thiosulfate solution. The reaction is as follows: C₆H₅IO₂ + 4HI → C₆H₅I + 2H₂O + 2I₂

-

Procedure:

-

In a 200-mL iodine flask, place 100 mL of water, 10 mL of 6 N sulfuric acid, and 2 g of iodate-free potassium iodide.

-

Add a known weight of the this compound sample (approximately 0.25 g).

-

Add 10 mL of chloroform to dissolve the reaction products.

-

Shake the flask for 15 minutes.

-

Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution. The endpoint can be observed by the disappearance of the iodine color in the chloroform layer. If impurities are present, a starch indicator should be used.

-

Spectroscopic Data

Definitive ¹H and ¹³C NMR and IR spectra for this compound are not widely available in the searched literature. However, data for the related compound, iodobenzene, is provided for comparative purposes.

¹H NMR of Iodobenzene: The proton NMR spectrum of iodobenzene typically shows signals in the aromatic region, with characteristic splitting patterns for the phenyl protons.[8]

¹³C NMR of Iodobenzene: The carbon NMR spectrum of iodobenzene displays distinct resonances for the carbon atoms of the benzene ring.[9]

IR Spectrum of Iodobenzene: The infrared spectrum of iodobenzene exhibits characteristic absorption bands for the C-H and C-C stretching and bending vibrations of the aromatic ring, as well as a band corresponding to the C-I bond.[10]

Visualization of a Key Reaction Pathway

This compound and its derivatives, such as o-iodoxybenzoic acid (IBX), are powerful oxidizing agents. One of their key applications is the oxidation of alcohols to aldehydes and ketones. The mechanism is thought to involve a ligand exchange followed by a hypervalent twist and subsequent elimination.

Caption: Mechanism of primary alcohol oxidation by an iodoxyarene.

The diagram above illustrates the proposed mechanism for the oxidation of a primary alcohol to an aldehyde using an iodoxyarene like this compound. The process begins with a ligand exchange, followed by a crucial "hypervalent twist" of the iodine center, leading to the reductive elimination of the product and the reduced iodine species.

Conclusion

This compound is a valuable oxidizing reagent in organic synthesis. While its definitive solid-state structure awaits elucidation by single-crystal X-ray crystallography, this guide has compiled the currently available information on its molecular properties, synthesis, and reactivity. The provided experimental protocols offer practical guidance for its preparation and characterization. The visualization of its role in alcohol oxidation highlights the mechanistic intricacies of this hypervalent iodine compound. Further research into the precise molecular structure of this compound will undoubtedly contribute to a deeper understanding of its reactivity and the development of new synthetic applications.

References

- 1. nbinno.com [nbinno.com]

- 2. open.uct.ac.za [open.uct.ac.za]

- 3. (Diacetoxyiodo)benzene(3240-34-4) 13C NMR spectrum [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Iodobenzene(591-50-4) 1H NMR [m.chemicalbook.com]

- 9. Iodobenzene(591-50-4) 13C NMR spectrum [chemicalbook.com]

- 10. Iodobenzene(591-50-4) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Iodoxybenzene from Iodobenzene Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of iodoxybenzene from iodobenzene dichloride, a key transformation in the preparation of hypervalent iodine reagents. These reagents are of significant interest in organic synthesis and drug development due to their unique reactivity as mild and selective oxidizing agents. This document details the primary synthetic routes, provides structured quantitative data from established experimental protocols, and visualizes the experimental workflows.

Introduction to this compound and its Significance

This compound (C₆H₅IO₂) is a hypervalent iodine(V) compound that serves as a powerful and selective oxidizing agent in a multitude of organic transformations. Its utility in modern synthetic chemistry is well-established, particularly in reactions where traditional heavy-metal-based oxidants are undesirable. The synthesis of this compound is a critical process for laboratories focused on developing novel synthetic methodologies and for professionals in the pharmaceutical industry engaged in the synthesis of complex molecular architectures. A common and reliable precursor for the synthesis of this compound is iodobenzene dichloride (C₆H₅ICl₂), a yellow crystalline solid.

Synthetic Pathways from Iodobenzene Dichloride to this compound

There are two primary, well-documented methods for the preparation of this compound from iodobenzene dichloride:

-

Method A: Hypochlorite Oxidation of Iodobenzene Dichloride. This is a direct, one-step oxidation process.

-

Method B: Hydrolysis of Iodobenzene Dichloride to Iodosobenzene followed by Disproportionation. This is a two-step process that proceeds through the intermediate iodosobenzene (C₆H₅IO).

The selection of the synthetic route may depend on factors such as the desired purity of the final product, available reagents, and reaction scale.

Preparation of the Starting Material: Iodobenzene Dichloride

Before proceeding to the synthesis of this compound, it is essential to prepare the starting material, iodobenzene dichloride, as it is not typically stable for long-term storage and is often prepared fresh.[1][2]

A common and effective method for the preparation of iodobenzene dichloride involves the direct chlorination of iodobenzene.[2]

Procedure:

-

Dissolve iodobenzene in a suitable dry solvent, such as chloroform.[2]

-

Cool the solution in an ice-salt mixture.[2]

-

Pass a stream of dry chlorine gas through the solution.[2]

-

The product, iodobenzene dichloride, will precipitate as yellow crystals.

-

Filter the crystals, wash sparingly with cold chloroform, and air-dry.[2]

An alternative in situ generation of chlorine using sodium hypochlorite and hydrochloric acid has also been described.[1]

| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Yield | Reference |

| Iodobenzene | 1 | Chloroform | 0-5 °C | ~3 hours | 87-94% | [2] |

| Iodobenzene | 1 | Methylene Chloride | -3 to +4 °C | Not Specified | 94% | [3] |

| Iodobenzene | 1 | 5% Sodium Hypochlorite / conc. HCl | Room Temp. | 5 minutes | 93% |

Synthesis of this compound: Detailed Methodologies

This method provides a direct conversion of iodobenzene dichloride to this compound and is noted for its high yield and purity of the final product.[4]

Experimental Protocol:

-

In a round-bottomed flask equipped with a mechanical stirrer, place freshly prepared, pulverized iodobenzene dichloride.[4]

-

Add a solution of sodium hypochlorite and a small amount of glacial acetic acid.[4]

-

The mixture is vigorously stirred and heated on a water bath at 65–75 °C.[4]

-

After approximately 10-15 minutes, the yellow color of the starting material will be replaced by the white color of this compound.[4]

-

Continue stirring for about 1 hour, then cool the flask in an ice bath.[4]

-

Filter the product, wash with water, and air-dry.[4]

Quantitative Data: Hypochlorite Oxidation

| Reactant | Molar Ratio (to PhICl₂) | Solvent | Temperature | Reaction Time | Yield | Purity | Reference |

| Iodobenzene Dichloride | 1 | Sodium Hypochlorite Solution | 65–75 °C | 1 hour | 90–94% | 97–99% | [4] |

This two-step process first involves the hydrolysis of iodobenzene dichloride to iodosobenzene, which is then induced to disproportionate to this compound and iodobenzene via steam distillation.[4][5]

Step 1: Hydrolysis of Iodobenzene Dichloride to Iodosobenzene

Experimental Protocol:

-

In a mortar, thoroughly grind iodobenzene dichloride with anhydrous sodium carbonate and crushed ice until a thick paste is formed.[5]

-

Add a 5 N sodium hydroxide solution in portions while continuing to grind.[5]

-

Filter the resulting suspension, and wash the solid product thoroughly with water.[5]

-

The crude iodosobenzene can be used directly in the next step or purified by washing with chloroform.[5]

Quantitative Data: Hydrolysis to Iodosobenzene

| Reactant | Molar Ratio (to PhICl₂) | Temperature | Yield | Purity | Reference |

| Iodobenzene Dichloride | 1 | Ice Bath | 60–62% | ~99% | [5] |

Step 2: Disproportionation of Iodosobenzene to this compound

Experimental Protocol:

-

In a large flask, make a thin paste of iodosobenzene with water.[4]

-

Rapidly steam-distill the mixture to remove the iodobenzene formed during the disproportionation.[4]

-

It is crucial to avoid direct heating, as both iodosobenzene and this compound can decompose explosively when heated, especially when dry.[4]

-

Once the iodobenzene has been removed, the remaining white solid is filtered, washed with chloroform, and dried.[4]

Quantitative Data: Disproportionation of Iodosobenzene

| Reactant | Yield of this compound | Recovery of Iodobenzene | Purity of this compound | Reference |

| Iodosobenzene | 92–95% | ~90% | ~99% | [4] |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described above.

Caption: Workflow for the preparation of iodobenzene dichloride.

Caption: Workflow for the synthesis of this compound via hypochlorite oxidation.

Caption: Workflow for the synthesis of this compound via disproportionation.

Safety Considerations

-

Iodobenzene dichloride is unstable and should be prepared fresh.[2] It decomposes upon standing.[2]

-

Iodosobenzene and this compound are known to be explosive upon heating, particularly when dry.[4] Direct heating should be strictly avoided.[4]

-

Chlorine gas is highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood.[2]

-

Sodium hypochlorite solutions are corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

It is imperative to conduct a thorough risk assessment before carrying out any of the described procedures.

Conclusion

The synthesis of this compound from iodobenzene dichloride is a well-established and reliable process in organic chemistry. Both the direct hypochlorite oxidation and the two-step disproportionation method offer high yields and produce a product of high purity. The choice of method will depend on the specific requirements of the laboratory and the intended application of the this compound. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers and professionals can confidently and efficiently prepare this valuable hypervalent iodine reagent for their synthetic needs.

References

A Technical Guide to the History and Discovery of Hypervalent Iodine Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating history and discovery of hypervalent iodine compounds, from their early beginnings to their current role as indispensable reagents in modern organic synthesis. We will delve into the key milestones, the pioneering scientists, and the seminal experimental work that established this important class of molecules. This document provides a technical overview, including detailed experimental protocols for the preparation of foundational hypervalent iodine reagents, quantitative data to allow for easy comparison of synthetic methods, and diagrams to illustrate the developmental and mechanistic pathways.

A Historical Odyssey: The Unveiling of Hypervalent Iodine

The journey of hypervalent iodine chemistry began in the late 19th century, a period of significant advancement in organic chemistry. While iodine was discovered in 1811 by Bernard Courtois, its ability to exist in higher oxidation states in organic molecules was not demonstrated until much later.

The first breakthrough came in 1886 when German chemist Conrad Willgerodt reported the synthesis of the first polyvalent organic iodine compound, (dichloroiodo)benzene (PhICl₂).[1][2][3][4] This discovery laid the groundwork for the field, demonstrating that iodine could indeed form stable compounds in which it exceeded the octet rule, a concept that would later be termed "hypervalency" by Jeremy I. Musher in 1969.[4][5]

Following Willgerodt's pioneering work, the late 19th and early 20th centuries saw the preparation of several other key hypervalent iodine compounds. In 1892, (diacetoxyiodo)benzene (PhI(OAc)₂) and iodosylbenzene were synthesized.[1][4] The following year, in 1893, 2-iodoxybenzoic acid (IBX) was prepared, a compound that would later become a cornerstone of modern oxidative chemistry.[1][4] The first examples of diaryliodonium salts were then reported by C. Hartmann and V. Meyer in 1894.[1][4]

Despite these early discoveries, research into polyvalent organoiodine compounds remained relatively dormant for several decades.[1][4] A resurgence of interest began in the mid-20th century, with significant contributions from researchers such as I. Masson, R. B. Sandin, and F. M. Beringer.[1][4] However, it was not until the 1980s that the field experienced a true renaissance, driven by the discovery of new reagents and their powerful applications in organic synthesis.[1] This era saw the development of synthetically useful reagents that are now collectively known as hypervalent iodine reagents.[1] The groundbreaking work of scientists like G. F. Koser, J. C. Martin, and R. M. Moriarty was instrumental in establishing the foundation of modern hypervalent iodine chemistry.[1][4] A pivotal moment in this period was the development of the Dess-Martin periodinane (DMP) in 1983 by Daniel Dess and James Martin, which offered a mild and selective method for the oxidation of alcohols.[6]

Today, hypervalent iodine compounds are recognized as versatile and environmentally benign reagents, offering reactivity similar to some heavy metal reagents but without their associated toxicity.[3][7][8] They are widely used in a vast array of synthetic transformations, including oxidations, halogenations, aminations, and the formation of carbon-carbon and carbon-heteroatom bonds.[7][9][10]

Foundational Syntheses: Key Experimental Protocols

This section provides detailed experimental methodologies for the preparation of three seminal hypervalent iodine compounds: Phenyliodine(III) diacetate (PIDA), Iodoxybenzene, and the Dess-Martin Periodinane (DMP).

Phenyliodine(III) diacetate, also known as (diacetoxyiodo)benzene, is a versatile oxidizing agent. The original synthesis was reported by Willgerodt in 1886 by reacting iodobenzene with a mixture of acetic and peracetic acid.[11] Modern methods often utilize alternative oxidants for improved safety and efficiency.

Experimental Protocol:

-

Reaction: Oxidative diacetoxylation of iodobenzene.

-

Reagents:

-

Iodobenzene

-

Peracetic acid (40% in acetic acid)

-

-

Procedure:

-

To a stirred solution of iodobenzene in glacial acetic acid, slowly add 40% peracetic acid at a controlled temperature (typically below 40°C).

-

After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the white solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure phenyliodine(III) diacetate.

-

-

Safety Note: Peracetic acid is a strong oxidizing agent and should be handled with care.

This compound is a powerful oxidizing agent and a precursor to other important hypervalent iodine reagents like IBX. It can be prepared by the oxidation of iodobenzene or iodosobenzene.

Experimental Protocol (from Iodosobenzene):

-

Reaction: Disproportionation of iodosobenzene.

-

Reagents:

-

Iodosobenzene

-

Water

-

-

Procedure:

-

Add 3 g of iodosobenzene to 100 ml of water in a distillation apparatus.

-

Perform steam distillation until iodobenzene no longer codistills and the distillate is clear (approximately 20 minutes).

-

Cool the clear residual solution in the distillation flask. If the solution is not clear, it should be filtered hot.

-

Colorless crystals of this compound will precipitate upon cooling.

-

Collect the crystals by filtration, wash with water, and air-dry.

-

-

Safety Note: this compound can be explosive upon heating, especially when dry.[12] It is reported to explode at 236-237°C.

Alternative Experimental Protocol (from Iodobenzene): [13]

-

Reaction: Oxidation of iodobenzene with peracetic acid.[13]

-

Reagents:

-

Procedure: [13]

-

In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, place the iodobenzene and maintain the temperature at 35°C.[13]

-

Add the 40% peracetic acid dropwise with vigorous stirring over 30 minutes.[13]

-

After the addition, dilute the mixture with 80 ml of water and heat from 35°C to 100°C over 20 minutes.[13]

-

Maintain the temperature at 100°C for 45 minutes.[13]

-

Cool the flask in an ice bath to 0-5°C.[13]

-

Collect the solid this compound by filtration and air-dry.[13]

-

The crude product can be purified by washing with chloroform.[13]

-

-

Safety Note: Peracetic acid is a strong oxidant. The reaction should be conducted in a well-ventilated hood. This compound explodes if heated to 230°C.[13]

The Dess-Martin periodinane is a widely used reagent for the mild oxidation of alcohols to aldehydes and ketones. It is synthesized from 2-iodoxybenzoic acid (IBX), which is in turn prepared from 2-iodobenzoic acid.

Experimental Protocol: [6]

-

Step 1: Synthesis of 2-Iodoxybenzoic Acid (IBX) [6]

-

Step 2: Synthesis of Dess-Martin Periodinane (DMP) from IBX [6]

-

Reaction: Acetylation of IBX.[6]

-

Reagents:

-

Procedure (Ireland and Liu modification): [6]

-

To a suspension of IBX in acetic anhydride and acetic acid, add a catalytic amount of p-toluenesulfonic acid.[6]

-

Stir the mixture at room temperature. The reaction is typically complete in under 2 hours.[6]

-

The product precipitates from the reaction mixture.

-

Collect the solid by filtration, wash with ether, and dry under vacuum.[6]

-

-

-

Safety Note: IBX and DMP are potentially explosive, especially upon impact or heating.[14][15] They should be handled with appropriate caution.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of the discussed hypervalent iodine reagents, allowing for a direct comparison of different methodologies.

Table 1: Synthesis of this compound

| Starting Material | Oxidizing Agent | Reaction Time | Yield | Melting Point | Reference |

| Iodosobenzene | Steam (Disproportionation) | ~20 min | 92-95% | 236-237 °C (explodes) | [12] |

| Iodobenzene | 40% Peracetic Acid | ~1.5 hours | 72-80% | 230 °C (explodes) | [13] |

| Iodobenzene Dichloride | Sodium Hypochlorite | ~1 hour | ~90% | - | [12] |

Table 2: Synthesis of Dess-Martin Periodinane (DMP)

| Method | Catalyst | Reaction Time | Yield | Reference |

| Original Boeckman & Mullins | None | 24 hours | - | [6] |

| Ireland & Liu Modification | p-Toluenesulfonic acid | < 2 hours | > 90% | [6] |

Visualization of Key Relationships

The following diagrams, generated using the DOT language, illustrate the historical development and synthetic pathways of key hypervalent iodine compounds.

Caption: Historical development of key hypervalent iodine compounds.

Caption: Simplified synthetic workflows for PIDA, this compound, and DMP.

Caption: Simplified mechanism of alcohol oxidation by Dess-Martin Periodinane.

References

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Hypervalent organo iodines reagents in organic synthesis | PPTX [slideshare.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

Iodoxybenzene: A Comprehensive Technical Guide to its Physical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoxybenzene (C₆H₅IO₂) is a hypervalent iodine compound that serves as a powerful oxidizing agent in organic synthesis. Its ability to participate in a variety of chemical transformations makes it a valuable tool for chemists in academia and industry. This technical guide provides an in-depth overview of the physical properties and solubility of this compound, offering critical data and experimental protocols to ensure its safe and effective use in the laboratory.

Core Physical Properties

This compound is a white crystalline solid.[1] A key characteristic of this compound is its thermal instability; it explodes upon heating to approximately 230°C.[1][2] This property necessitates careful handling and adherence to strict safety protocols.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅IO₂ | [2][3] |

| Molecular Weight | 236.01 g/mol | [2][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | Explodes at ~230°C | [1][2] |

| Density | Data not readily available |

Solubility Profile

The solubility of this compound is a critical parameter for its application in various reaction media. While quantitative data in many organic solvents is not extensively documented, its solubility in water has been determined.

Table 2: Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 12 | 2.8 g/L | [4] |

| Water | 100 | ~12 g/L | [4] |

| Ethanol | - | Data not readily available | |

| Acetone | - | Data not readily available | |

| Dimethyl Sulfoxide (DMSO) | - | Likely soluble | [5] |

Experimental Protocols

Synthesis of this compound

A common and reliable method for the preparation of this compound involves the oxidation of iodobenzene with peracetic acid.[1][6]

Materials:

-

Iodobenzene

-

40% Peracetic acid

-

Deionized water

-

Chloroform

-

500-mL three-necked flask

-

Reflux condenser

-

Stirrer

-

Dropping funnel

-

Oil bath

-

Büchner funnel

-

Desiccator

Procedure:

-

Place 20.4 g (0.10 mole) of iodobenzene in a 500-mL three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel.

-

Immerse the flask in an oil bath maintained at 35°C.

-

With vigorous stirring, add 75 g (65 mL, 0.50 mole) of 40% peracetic acid dropwise over a 30-minute period.

-

After the addition is complete, dilute the reaction mixture with 80 mL of water.

-

Heat the mixture from 35°C to 100°C over 20 minutes and maintain it at 100°C for 45 minutes.

-

Cool the flask in an ice bath to 0–5°C to precipitate the this compound.

-

Collect the solid product by filtration using a Büchner funnel and air-dry with suction for 1 hour.

-

The crude product can be purified by washing with chloroform to remove impurities such as unreacted iodobenzene and iodosobenzene diacetate.[1]

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Peracetic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

-

This compound is explosive upon heating; avoid heating the dry solid.[1][2]

Determination of Melting Point

Given the explosive nature of this compound, the determination of its melting point requires extreme caution. A standard capillary melting point apparatus can be used, but with stringent safety measures in place.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus with a safety shield

-

Small amount of silicone oil (for oil bath method)

Procedure:

-

Carefully load a small, finely powdered sample of this compound into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Use a slow heating rate, especially when approaching the expected decomposition temperature.

-

Crucially, perform the determination behind a safety shield.

-

Observe the sample for any changes, noting the temperature at which decomposition and explosion occur. This is not a true melting point but a decomposition point.

Safety Precautions:

-

NEVER heat a large quantity of dry this compound.

-

Always use a safety shield and wear appropriate PPE.

-

Be aware of the explosive nature of the compound upon heating.

Determination of Solubility

A general protocol for determining the solubility of a solid in a given solvent can be adapted for this compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, DMSO)

-

Test tubes

-

Vortex mixer or shaker

-

Analytical balance

-

Constant temperature bath

Procedure:

-

Accurately weigh a small amount of this compound (e.g., 10 mg) and place it in a test tube.

-

Add a known volume of the solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously using a vortex mixer or shaker at a constant temperature.

-

Continue adding small, known quantities of this compound until a saturated solution is formed (i.e., solid material remains undissolved).

-

Alternatively, for quantitative analysis, a saturated solution can be prepared, filtered, and a known volume of the filtrate evaporated to determine the mass of dissolved solute.

Safety Precautions:

-

Handle this compound with care, avoiding friction or grinding that could lead to detonation.

-

Perform all operations in a fume hood.

-

Dispose of waste according to institutional safety guidelines.

Conclusion

This compound is a potent oxidizing agent with distinct physical properties and solubility characteristics. Its high reactivity is matched by its potential hazards, particularly its explosive nature upon heating. This guide provides essential data and protocols to support the safe and effective use of this compound in research and development. A thorough understanding of its properties and strict adherence to safety protocols are paramount for any professional working with this compound.

References

An In-depth Technical Guide to the I(V) Oxidation State in Iodoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Iodoxybenzene (C₆H₅IO₂) is a foundational hypervalent iodine(V) reagent that has played a significant role in the development of modern organic synthesis. As a powerful, yet often heterogeneous, oxidizing agent, its utility is rooted in the unique electronic properties of the iodine atom in a high oxidation state. This guide provides a detailed examination of the I(V) state in this compound, covering its electronic and molecular structure, synthesis, reactivity, and applications, with a focus on quantitative data and experimental methodologies.

The Nature of the Hypervalent Iodine(V) Center

Hypervalent iodine compounds are organoiodine species where the iodine atom formally exceeds the octet of electrons in its valence shell. This compound is a classic example of an iodine(V) reagent, where the iodine center is in a high oxidation state, rendering it a potent oxidant.

Electronic and Molecular Structure

The precise electronic nature of the iodine-oxygen bonds in this compound has been a subject of discussion. While the iodine atom is assigned a formal oxidation state of +5, many experts in the field prefer the term "pentavalent iodine" to avoid the implication of a fully ionic structure, given that the electronegativity of iodine (around 2.66 on the Pauling scale) is only slightly higher than that of carbon (2.55).

Structurally, this compound is a colorless, polymeric solid that is notoriously insoluble in most organic solvents and explodes upon heating to around 230°C. This polymeric nature, consisting of repeating –I(Ph)–O–I(Ph)–O– chains, has made it challenging to obtain a definitive single-crystal X-ray structure of the parent compound. Spectroscopic studies have been the primary means of elucidating its structure.

Spectroscopic Characterization

Spectroscopic methods are crucial for identifying and characterizing this compound. Due to its low solubility, specialized techniques are often required.

Infrared (IR) Spectroscopy: The most characteristic spectroscopic feature of this compound is a set of strong absorption bands in the 700-800 cm⁻¹ region, which are attributed to the iodine-oxygen system.[2]

| Frequency (cm⁻¹) | Assignment | Reference |

| 720 ± 5 | I-O System | [2] |

| 745 ± 5 | I-O System | [2] |

| 765 ± 5 | I-O System | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtaining high-quality ¹³C NMR spectra for this compound is difficult due to its poor solubility in standard NMR solvents. Consequently, detailed NMR data for the parent compound is not commonly reported in the literature.

Synthesis of this compound

Several methods have been established for the synthesis of this compound, typically involving the oxidation of a more reduced iodine precursor like iodobenzene or iodosobenzene.

| Starting Material | Oxidizing Agent | Typical Yield | Key Conditions | Reference |

| Iodobenzene | 40% Peracetic Acid | 72–80% | Heat to 100°C in water after initial reaction at 35°C | Organic Syntheses, Coll. Vol. 5, p.665 |

| Iodosobenzene | Steam Distillation (Disproportionation) | 92–95% | Rapid steam distillation of an aqueous paste | Organic Syntheses, Coll. Vol. 3, p.485 |

| Iodobenzene Dichloride | Sodium Hypochlorite | ~90% | Heat at 65–75°C with vigorous stirring | Organic Syntheses, Coll. Vol. 3, p.485 |

Detailed Experimental Protocols

Protocol 1: Oxidation of Iodobenzene with Peracetic Acid

This one-step method is valued for its simplicity and relatively high yield.

-

To a 500-mL three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, add 20.4 g (0.10 mole) of iodobenzene.

-

Immerse the flask in an oil bath maintained at 35°C.

-

With vigorous stirring, add 75 g (65 mL, 0.50 mole) of commercial 40% peracetic acid over a 30-minute period.

-

After the addition is complete, dilute the mixture with 80 mL of water.

-

Increase the temperature from 35°C to 100°C over 20 minutes and maintain at 100°C for an additional 45 minutes.

-

Cool the flask to 0–5°C in an ice bath.

-

Collect the solid this compound by filtration, air-dry, and then dry overnight in a desiccator.

-

The crude product can be purified by washing thoroughly with chloroform to remove unreacted iodobenzene and iodosobenzene byproducts.

Caution: this compound explodes if heated to 230°C. Do not evaporate the filtrate to dryness.

Protocol 2: Disproportionation of Iodosobenzene

This method provides a high yield of very pure this compound from iodosobenzene.

-

In a 5-L flask, prepare a thin paste of 110 g (0.5 mole) of iodosobenzene with water.

-

Rapidly steam-distill the mixture until all iodobenzene (formed via disproportionation) is removed and the distillate is no longer turbid.

-

Immediately cool the contents of the flask.

-

Filter the white solid product with suction, dry in the air, and then wash with chloroform to remove any residual iodobenzene.

-

The final product is dried to yield 54–56 g (92–95%) of this compound.

Caution: Direct heating must be avoided as both the reactant and product can decompose explosively.

Reactivity and Mechanism

The synthetic utility of this compound stems from its function as an oxygen atom transfer (OAT) agent. During oxidation reactions, the iodine(V) center is typically reduced to an iodine(III) species (iodosylbenzene) or further to an iodine(I) species (iodobenzene).

The I(V)/I(III) Redox Cycle

The core reactivity of this compound involves the I(V)/I(III) redox couple. It transfers an oxygen atom to a substrate, resulting in its reduction to iodosylbenzene.

C₆H₅I(V)O₂ + Substrate → C₆H₅I(III)O + Substrate-O

Iodosylbenzene itself can undergo disproportionation to regenerate this compound and iodobenzene, highlighting the complex interplay between different iodine oxidation states.

References

The Core Mechanism of Oxygen Transfer from Iodoxybenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoxybenzene (PhIO₂), a pentavalent hypervalent iodine compound, serves as a potent oxygen transfer agent in a variety of oxidative transformations. Its ability to deliver an oxygen atom to a range of substrates, including sulfides and alkenes, makes it a valuable tool in organic synthesis. Despite its utility, the precise mechanism of oxygen transfer from this compound, particularly in the absence of metal catalysts, is a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of these mechanisms, drawing on experimental and computational studies of this compound and its close analogue, o-iodoxybenzoic acid (IBX). We will delve into the proposed pathways, present available quantitative data, and provide detailed experimental protocols for further research in this area.

Mechanistic Pathways of Oxygen Transfer

The oxygen transfer from this compound to a substrate (S) can be broadly categorized into two primary mechanistic pathways: a direct, concerted or stepwise oxygen atom transfer (OAT), and a single-electron transfer (SET) pathway. The operative mechanism is highly dependent on the nature of the substrate, the reaction conditions, and the solvent.

Direct Oxygen Atom Transfer (OAT)

In the direct oxygen atom transfer pathway, the substrate directly interacts with one of the oxygen atoms of this compound, leading to the formation of the oxidized substrate (SO) and iodosobenzene (PhIO). This pathway can proceed through either a concerted or a stepwise mechanism.

-

Concerted Mechanism: In a concerted mechanism, the S-O bond formation and the I-O bond cleavage occur simultaneously through a single transition state. This is often proposed for the oxidation of nucleophilic substrates like sulfides.

-

Stepwise Mechanism: A stepwise mechanism involves the formation of an intermediate prior to the oxygen transfer. This could involve the initial nucleophilic attack of the substrate on the iodine center, followed by reductive elimination of the oxidized substrate.

Computational studies on related hypervalent iodine(V) oxidants suggest that the concerted pathway is generally favored for the oxidation of sulfides. The transition state involves the approach of the sulfur atom to one of the oxygen atoms of the iodoxy group.

Single-Electron Transfer (SET) Pathway

For substrates with lower oxidation potentials, a single-electron transfer mechanism may be operative. This is particularly relevant for the oxidation of benzylic C-H bonds by the related oxidant, IBX.[1] In this pathway, an electron is transferred from the substrate to the iodine(V) center, generating a substrate radical cation and an iodine(IV) radical anion. These reactive intermediates then undergo further reactions to yield the final oxidized product.

While direct evidence for an SET pathway in uncatalyzed this compound oxidations is limited, it remains a plausible alternative to the OAT mechanism, especially for substrates that can form stable radical cations.

Oxidation of Specific Substrates

Oxidation of Sulfides

The oxidation of sulfides to sulfoxides is a classic application of this compound. The reaction is generally clean and efficient. Further oxidation to the corresponding sulfone can occur, but the reaction can often be stopped at the sulfoxide stage by controlling the stoichiometry of the oxidant.

The prevailing mechanism for the oxidation of sulfides by this compound is a direct oxygen atom transfer. Kinetic studies on the oxidation of thioanisoles by a related iron(III)-iodosylbenzene adduct provide strong evidence for a direct OAT mechanism, showing a negative Hammett ρ value, which indicates an electrophilic attack on the sulfur atom.[2]

Epoxidation of Alkenes

This compound can also be employed for the epoxidation of alkenes. The mechanism of this transformation is less understood compared to sulfide oxidation. By analogy with other peroxy-type oxidants, a concerted mechanism, often referred to as the "butterfly" transition state, is frequently proposed. In this model, the oxygen atom is delivered to the double bond in a single, stereospecific step.

However, for certain alkenes, particularly those capable of forming stable carbocationic intermediates, a stepwise mechanism involving a charged intermediate cannot be ruled out.

Quantitative Data

Quantitative data on the kinetics and thermodynamics of uncatalyzed this compound oxidations are scarce in the literature. Most detailed studies have focused on the more soluble and synthetically versatile derivative, IBX, or on metal-catalyzed systems. The table below summarizes representative data for the oxidation of sulfides by a related hypervalent iodine compound to provide a comparative context.

| Oxidant | Substrate | Product | Rate Constant (k) | Conditions | Reference |

| Iron(III)-iodosylbenzene | Thioanisole | Thioanisole oxide | -1.13 (ρ value) | Stoichiometric, detailed kinetics | [2] |

| IBX | Various alcohols | Aldehydes/Ketones | - | Catalytic with oxone | [3] |

Note: Direct kinetic data for this compound was not available in the reviewed literature. The data presented is for analogous systems to provide insight into the reactivity.

Experimental Protocols

General Protocol for Kinetic Analysis of Sulfide Oxidation by this compound

This protocol provides a general framework for studying the kinetics of the oxidation of a sulfide (e.g., thioanisole) with this compound.

1. Materials:

-

This compound (recrystallized)

-

Thioanisole (distilled)

-

An appropriate solvent (e.g., acetonitrile, methanol)

-

Internal standard (e.g., decane)

-

Thermostated reaction vessel

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

2. Procedure:

-

Prepare stock solutions of this compound, thioanisole, and the internal standard in the chosen solvent.

-

In a thermostated reaction vessel equipped with a magnetic stirrer, add the solvent and the internal standard.

-

Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).

-

Initiate the reaction by adding the thioanisole and this compound stock solutions simultaneously.

-

At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding an excess of a reducing agent like sodium thiosulfate).

-

Analyze the quenched aliquots by GC or HPLC to determine the concentrations of the sulfide and the sulfoxide product relative to the internal standard.

-

Plot the concentration of the reactant versus time and determine the initial rate of the reaction.

-

Repeat the experiment with varying initial concentrations of the sulfide and this compound to determine the order of the reaction with respect to each reactant and calculate the rate constant.

Protocol for ¹⁸O-Labeling Study

To definitively trace the origin of the oxygen atom in the oxidized product, an isotopic labeling study using ¹⁸O-labeled this compound is invaluable.

1. Synthesis of ¹⁸O-Iodoxybenzene:

-

¹⁸O-labeled this compound can be synthesized by the oxidation of iodobenzene with an ¹⁸O-labeled oxidant, such as H₂¹⁸O₂ in the presence of a suitable catalyst or by hydrolysis of iodobenzene dichloride with H₂¹⁸O followed by oxidation. The precise synthetic procedure would need to be adapted from standard preparations of this compound.[4][5]

2. Oxidation Reaction:

-

Perform the oxidation of the desired substrate (e.g., thioanisole) using the synthesized ¹⁸O-iodoxybenzene under the standard reaction conditions.

3. Product Analysis:

-

Isolate the oxidized product (e.g., thioanisole oxide).

-

Analyze the product by mass spectrometry (MS) to determine the incorporation of the ¹⁸O isotope. The observation of a molecular ion peak shifted by +2 mass units compared to the unlabeled product would confirm that the oxygen atom was transferred from this compound.

Signaling Pathways and Experimental Workflows (Graphviz)

Caption: Proposed mechanistic pathways for oxygen transfer from this compound.

Caption: Experimental workflow for a kinetic study of this compound oxidation.

Conclusion

The mechanism of oxygen transfer from this compound is a nuanced process that can proceed through different pathways depending on the substrate and reaction conditions. While the direct oxygen atom transfer mechanism is favored for nucleophilic substrates like sulfides, the possibility of a single-electron transfer pathway exists for other substrates. A significant portion of the detailed mechanistic understanding is derived from studies of the more soluble analogue, IBX. Further research, particularly involving kinetic analysis, computational modeling, and isotopic labeling studies directly on this compound, is necessary to fully elucidate the intricacies of its reactivity. The experimental protocols and mechanistic frameworks presented in this guide offer a foundation for researchers to build upon in their exploration of this powerful and versatile oxidant.

References

An In-depth Technical Guide on the Safety and Explosive Nature of Iodoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoxybenzene is a hypervalent iodine(V) reagent utilized as a potent oxidizing agent in organic synthesis. Its utility is shadowed by its significant explosive hazard, necessitating stringent safety protocols. This guide provides a comprehensive overview of the safety data and explosive characteristics of this compound, drawing from established synthesis procedures and safety data sheets. While quantitative data on its explosive power remains elusive in publicly available literature, this document consolidates qualitative information on its sensitivity to stimuli and outlines detailed experimental procedures for its synthesis with an emphasis on safety.

Introduction

This compound (C₆H₅IO₂) is a powerful and selective oxidizing agent in organic chemistry, valued for its ability to facilitate transformations such as the oxidation of alcohols to carbonyl compounds. However, its high energy content and propensity for explosive decomposition demand a thorough understanding of its hazardous properties for safe handling and utilization in a laboratory setting. This guide aims to provide researchers with critical safety information, detailed handling procedures, and an overview of its explosive nature.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 696-33-3 | [1] |

| Molecular Formula | C₆H₅IO₂ | [1] |

| Molecular Weight | 236.01 g/mol | [1] |

| Appearance | White solid | [1] |

| Solubility in Water | 2.8 g/L at 12°C, ~12 g/L at 100°C | [1] |

Table 2: Hazard and Safety Information for this compound

| Hazard Information | Description | Reference(s) |

| Explosive Properties | Explosive when dry. Sensitive to impact and friction. Explodes upon heating to approximately 230°C.[1][2] | [1][2] |

| GHS Hazard Statements | H228: Flammable solid. H315: Causes skin irritation. H319: Causes serious eye irritation. | [3] |

| GHS Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P250: Do not subject to grinding/shock/friction. P280: Wear protective gloves/protective clothing/eye protection/face protection. P370+P372+P380+P373: In case of fire: Explosion risk. Evacuate area. DO NOT fight fire when fire reaches explosives. | [3] |

| Incompatibilities | Strong oxidizing agents. | [4] |

| Decomposition Products | Upon decomposition, it emits toxic fumes of iodine.[1] | [1] |

Explosive Nature of this compound

This compound is a high-energy compound with a well-documented explosive nature, particularly when dry. The presence of the iodine(V) center in a high oxidation state contributes to its instability.

Sensitivity to Stimuli

-

Thermal Sensitivity: this compound is reported to explode when heated to approximately 230°C.[1][2] Direct heating should be avoided, and any procedures involving heating should be conducted with extreme caution behind a safety shield.[1]

-

Impact and Friction Sensitivity: The compound is sensitive to impact and friction.[2] Activities such as grinding, which can create localized hotspots and friction, should be avoided with the dry solid.[2][3]

Quantitative Explosive Data

Despite extensive searches of publicly available literature, specific quantitative data on the explosive properties of this compound, such as impact sensitivity (Joules), friction sensitivity (Newtons), heat of decomposition, and detonation velocity, could not be found. The lack of this data in the public domain underscores the need for extreme caution and the treatment of this compound as a primary explosive.

Experimental Protocols

The synthesis of this compound requires careful adherence to established protocols to mitigate the risk of explosion. Two common methods are detailed below.

Synthesis of this compound via Oxidation of Iodobenzene with Peracetic Acid

This one-step method is noted for its simplicity and relatively high yield.[2]

Reaction: C₆H₅I + 2CH₃CO₃H → C₆H₅IO₂ + 2CH₃CO₂H

Materials and Equipment:

-

Iodobenzene (0.10 mole, 20.4 g)

-

40% Peracetic acid (0.50 mole, 75 g, 65 mL)

-

500-mL three-necked flask

-

Reflux condenser

-

Stirrer

-

Dropping funnel

-

Oil bath

-

Büchner funnel

-

Desiccator

Procedure:

-

Reaction Setup: In a 500-mL three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, place 20.4 g (0.10 mole) of iodobenzene. Immerse the flask in an oil bath maintained at 35°C. The entire apparatus should be placed in a fume hood and behind a safety shield.[2]

-

Addition of Peracetic Acid: With vigorous stirring, add 75 g (65 mL, 0.50 mole) of 40% peracetic acid dropwise over a 30-minute period. A solid may begin to form during the addition.[2]

-

Heating: After the addition is complete, dilute the reaction mixture with 80 mL of water. Gradually heat the mixture from 35°C to 100°C over 20 minutes to control foaming. Maintain the temperature at 100°C for 45 minutes.[2]

-

Isolation of Crude Product: Cool the flask to 0–5°C in an ice bath. Collect the solid this compound on a Büchner funnel and air-dry with suction for 1 hour. Caution: Do not evaporate the filtrate to dryness as this can lead to an explosion.[2]

-

Purification: The crude product can be purified by grinding it to a powder (with extreme care, avoiding excessive force) and washing with chloroform to remove impurities like iodobenzene and iodosobenzene diacetate.[2]

-

Drying: Dry the purified product overnight in a desiccator. The final product should be handled with non-metallic spatulas and stored appropriately.[2]

Synthesis of this compound via Disproportionation of Iodosobenzene

This method involves the steam distillation of an aqueous paste of iodosobenzene.[1]

Reaction: 2C₆H₅IO → C₆H₅IO₂ + C₆H₅I

Materials and Equipment:

-

Iodosobenzene (0.5 mole, 110 g)

-

5-L flask

-

Steam distillation apparatus

-

Büchner funnel

Procedure:

-

Reaction Setup: In a large flask (e.g., 5-L to accommodate frothing), prepare a thin paste of 110 g (0.5 mole) of iodosobenzene with water.[1]

-

Steam Distillation: Rapidly steam distill the mixture to remove the iodobenzene byproduct. Caution: Direct heating must be avoided as both the reactant and product can decompose explosively, especially when dry.[1]

-

Isolation: Once the distillation of iodobenzene is complete, immediately cool the contents of the flask. Collect the white solid this compound by suction filtration.[1]

-

Washing and Drying: Wash the solid with chloroform and air-dry at room temperature. The resulting cake can be lightly ground in a mortar to aid in final drying.[1]

Visualizations

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the key steps and safety precautions for the synthesis of this compound from iodobenzene and peracetic acid.

Caption: Synthesis workflow for this compound with critical safety steps.

Safe Handling and Disposal

-

Handling: Always handle this compound in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Use non-metallic spatulas for transferring the solid. Avoid any actions that could subject the material to shock, friction, or static discharge.[3]

-

Storage: Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep it in a tightly sealed, properly labeled container.[3]

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not mix with other waste.[3]

Conclusion

References

CAS number and chemical identifiers for iodoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical identifiers, properties, synthesis, and applications of iodoxybenzene, a powerful oxidizing agent in organic synthesis.

Chemical Identifiers and Physical Properties

This compound is a hypervalent iodine compound with the chemical formula C₆H₅IO₂. It is a colorless, crystalline solid that is notable for its strong oxidizing capabilities. However, it is also an explosive compound, sensitive to heat and impact, requiring careful handling.[1]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1. This information is essential for accurate identification and sourcing of the compound.

| Identifier Type | Value |

| CAS Number | 696-33-3 |

| Molecular Formula | C₆H₅IO₂ |

| IUPAC Name | Iodylbenzene |

| InChI | InChI=1S/C6H5IO2/c8-7(9)6-4-2-1-3-5-6/h1-5H |

| InChIKey | BDOLQESNFGCNSC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)I(=O)=O |

| PubChem CID | 101840 |

Physical and Chemical Properties

Key physical and chemical properties of this compound are summarized in Table 2.

| Property | Value |

| Molecular Weight | 236.01 g/mol |

| Appearance | Colorless solid |

| Melting Point | 236-237 °C (explodes) |

| Solubility in Water | 2.8 g/L at 12 °C, ~12 g/L at 100 °C[2] |

| Topological Polar Surface Area | 34.1 Ų |

| Hydrogen Bond Acceptor Count | 2 |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its safe and efficient preparation in a laboratory setting.

Synthesis of this compound from Iodobenzene

This one-step method is often preferred due to its simplicity and relatively high yield.[1]

Materials:

-

Iodobenzene (C₆H₅I)

-

40% Peracetic acid (CH₃CO₃H)

-

Deionized water

-

Chloroform (CHCl₃)

Equipment:

-

500-mL three-necked flask

-

Reflux condenser

-

Stirrer

-

Dropping funnel

-

Oil bath

-

Ice bath

-

Büchner funnel

Procedure:

-

A 500-mL three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel is charged with 20.4 g (0.10 mole) of iodobenzene.

-

The flask is immersed in an oil bath maintained at 35°C.

-

75 g (65 mL, 0.50 mole) of 40% peracetic acid is added dropwise with vigorous stirring over a 30-minute period.

-

After the addition is complete, the reaction mixture is diluted with 80 mL of water.

-

The mixture is heated from 35°C to 100°C over a 20-minute period and maintained at 100°C for 45 minutes.

-

The flask is then cooled to 0–5°C in an ice bath.

-

The solid this compound is collected on a Büchner funnel and air-dried.

-

The crude product is purified by grinding it to a powder, macerating it with 70 mL of chloroform, and filtering. This chloroform wash is repeated.

-

The purified solid is dried to yield 17–19 g (72–80%) of this compound.[1]

Synthesis of this compound from Iodosobenzene

This method involves the disproportionation of iodosobenzene.

Materials:

-

Iodosobenzene (C₆H₅IO)

-

Deionized water

-

Chloroform (CHCl₃)

Equipment:

-

5-L flask

-

Steam distillation apparatus

-

Büchner funnel

-

Mortar and pestle

Procedure:

-

In a 5-L flask, 110 g (0.5 mole) of iodosobenzene is made into a thin paste with water.

-

The mixture is rapidly steam-distilled until all the iodobenzene is removed.

-

The contents of the flask are cooled immediately.

-

The white solid this compound is filtered with suction and air-dried at room temperature.

-

The product is then washed with chloroform and dried again.

-

The resulting cake is lightly ground in a mortar to facilitate final drying, yielding 54–56 g (92–95%) of this compound.[2]

Quantitative Data

Spectroscopic Data for Iodobenzene (Precursor)

As a reference, the spectroscopic data for the more stable precursor, iodobenzene, is provided below.

| Spectroscopic Data | Values for Iodobenzene (C₆H₅I) |

| ¹H NMR (CDCl₃, 300 MHz), δ (ppm) | 7.67 (d, J=7.9 Hz, 2H), 7.30 (t, J=7.7 Hz, 1H), 7.05 (t, J=7.7 Hz, 2H)[3] |

| ¹³C NMR (CDCl₃), δ (ppm) | 137.5, 130.1, 129.6, 94.5[4] |

| IR (neat), ν (cm⁻¹) | 3056, 1578, 1472, 1441, 1065, 1013, 991, 733, 689[5] |

| Mass Spectrum (EI), m/z (%) | 204 (M+, 100), 77 (C₆H₅⁺, 80), 51 (32)[6][7] |

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from iodobenzene.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Iodobenzene(591-50-4) 1H NMR spectrum [chemicalbook.com]

- 4. Iodobenzene(591-50-4) 13C NMR [m.chemicalbook.com]

- 5. Benzene, iodo- [webbook.nist.gov]

- 6. Iodobenzene(591-50-4) MS spectrum [chemicalbook.com]

- 7. Iodobenzene | C6H5I | CID 11575 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Insights into the Reactivity of Iodoxybenzene and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoxybenzene, a hypervalent iodine(V) reagent, and its derivatives are powerful oxidants with broad applications in organic synthesis. Understanding the underlying mechanisms of their reactivity is crucial for reaction optimization and the rational design of new synthetic methodologies. This technical guide provides an in-depth analysis of the theoretical calculations performed to elucidate the reactivity of this compound and its close analog, 2-iodoxybenzoic acid (IBX), which serves as a primary model due to the wealth of available computational data. We explore the thermodynamics and kinetics of key oxidative transformations, present detailed experimental protocols for studying reaction kinetics, and visualize the intricate reaction pathways.

Introduction to this compound Reactivity

This compound (PhIO₂) is a crystalline solid known for its potent oxidizing properties. It participates in a variety of chemical transformations, most notably the oxidation of alcohols, phenols, and sulfides. The reactivity of this compound is attributed to the high oxidation state of the iodine atom (+5) and its ability to act as an efficient oxygen atom donor. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in unraveling the complex mechanisms of these oxidation reactions. These computational approaches provide valuable insights into transition state geometries, activation energies, and the influence of substrates and reaction conditions.

Due to its polymeric nature and poor solubility, theoretical studies specifically on this compound are less common than those on its more soluble and crystalline derivative, 2-iodoxybenzoic acid (IBX). The fundamental reactivity of the iodoxy group is comparable in both reagents, making IBX an excellent surrogate for computational investigations into the mechanistic details of reactions mediated by this class of hypervalent iodine(V) compounds.

Theoretical Calculations on Reaction Mechanisms

Computational studies, particularly DFT, have been pivotal in elucidating the mechanisms of oxidations mediated by this compound and its analogs. These studies have revealed the intricate details of ligand exchange, hypervalent twists, and redox processes.

Oxidation of Phenols

The oxidation of phenols to quinones by IBX has been a subject of detailed DFT studies. These calculations have shown that the reaction is not a simple, direct oxygen transfer. Instead, it proceeds through a multi-step pathway.[1]

The reaction commences with a ligand exchange between the phenol and an active monomeric form of IBX, leading to the formation of a phenolate complex.[1] This is followed by a redox process that reduces the iodine(V) center to iodine(III) and oxidizes the phenol.[1] A key finding from these theoretical investigations is the influence of substituents on the phenol ring. Electron-withdrawing groups on the phenol can decrease the accessibility of the associative pathway for the first redox step.[1]

The stability of the phenoxenium ion intermediate is highly sensitive to the nature of the substituent on the phenol ring.[1] After the initial redox step, a catechol-iodine(III) complex is formed, which then undergoes a second redox process to yield the final o-quinone product. This second step is often facilitated by a carboxylate-assisted transition state, which is stabilized by hydrogen bonding.[1]

Oxidation of Alcohols

The oxidation of alcohols to aldehydes and ketones by IBX is another well-studied reaction from a theoretical standpoint. Computational chemistry has been crucial in explaining the "twist" mechanism.[2] The reaction is initiated by the replacement of the hydroxyl group on the IBX molecule with the alcohol's alkoxy group.[2]

For the oxidation to proceed, a "hypervalent twist" is necessary. This conformational change brings the iodine-oxygen double bond into the same plane as the hydrogen atom to be abstracted from the alcohol substrate, facilitating a five-membered cyclic transition state.[2] This step is often the rate-determining step of the oxidation.[2] The energy barrier for this twist is significant, and computational studies have quantified this barrier, providing a deeper understanding of the reaction kinetics.[2]

Quantitative Data from Theoretical Calculations

The following tables summarize key quantitative data obtained from DFT calculations on the reactivity of IBX as a model for this compound. These values provide a basis for comparing the energetics of different reaction pathways and understanding the factors that control reactivity.

| Reaction Step | System | Calculated Parameter | Value (kcal/mol) | Computational Method | Reference |

| Ligand Exchange (Phenol) | IBX + Phenol | Activation Free Energy (Associative) | Varies with substituent | SMD/M06-2X/def2-TZVP//SMD/M06-2X/LANL2DZ(d),6-31G(d) | [1] |

| First Redox Step (Phenol) | IBX-Phenolate Complex | Activation Free Energy (Associative) | Varies with substituent | SMD/M06-2X/def2-TZVP//SMD/M06-2X/LANL2DZ(d),6-31G(d) | [1] |

| Second Redox Step (Catechol) | Catechol-Iodine(III) Complex | Activation Free Energy | Independent of substituent | SMD/M06-2X/def2-TZVP//SMD/M06-2X/LANL2DZ(d),6-31G(d) | [1] |

| Hydroxy Group Replacement | IBX + Methanol | Activation Energy | ~9.1 | Not Specified | [2] |

| Hypervalent Twist | IBX-Methanol Adduct | Activation Energy | ~12.1 | Not Specified | [2] |

| Elimination | Twisted Intermediate | Activation Energy | ~4.7 | Not Specified | [2] |

Table 1: Calculated Activation Energies for Key Steps in IBX-Mediated Oxidations.

| Bond/Interaction | System | Parameter | Value (Å) | Computational Method | Reference |

| I-O (oxo) | IBX | Bond Length | Varies with isomer | SMD/M06-2X/def2-TZVP//SMD/M06-2X/LANL2DZ(d),6-31G(d) | [1] |

| I-O (hydroxy) | IBX | Bond Length | Varies with isomer | SMD/M06-2X/def2-TZVP//SMD/M06-2X/LANL2DZ(d),6-31G(d) | [1] |

| C-O (phenol) | Phenol | Bond Length | Varies with complexation | SMD/M06-2X/def2-TZVP//SMD/M06-2X/LANL2DZ(d),6-31G(d) | [1] |

| I---O (transition state) | IBX-Phenolate Complex | Interatomic Distance | Varies with pathway | SMD/M06-2X/def2-TZVP//SMD/M06-2X/LANL2DZ(d),6-31G(d) | [1] |

Table 2: Selected Calculated Geometric Parameters for IBX and its Complexes.

Experimental Protocols for Kinetic Studies

Detailed kinetic studies are essential for validating theoretical models and gaining a deeper understanding of reaction mechanisms. Below is a generalized protocol for studying the kinetics of an alcohol oxidation mediated by a hypervalent iodine reagent like this compound or its analogs.

Objective: To determine the reaction order with respect to the alcohol, the oxidant, and any catalyst, and to determine the activation energy of the reaction.

Materials:

-

Substrate (e.g., a primary or secondary alcohol)

-

Oxidant (e.g., this compound or a soluble analog like IBX or (diacetoxyiodo)benzene)

-

Catalyst (if applicable, e.g., TEMPO)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Internal standard for analytical measurements (e.g., a stable, non-reactive compound with a distinct analytical signal)

-

Quenching solution (e.g., saturated aqueous sodium thiosulfate)

-

Standard laboratory glassware, syringes, and a constant temperature bath.

-

Analytical instrument (e.g., Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC))

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the alcohol, oxidant, catalyst (if used), and internal standard in the chosen anhydrous solvent.

-

Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, add the solvent, the alcohol stock solution, and the internal standard stock solution. Allow the mixture to equilibrate to the desired temperature.

-

Initiation of the Reaction: Initiate the reaction by adding the oxidant stock solution. Start a timer immediately upon addition.

-

Monitoring the Reaction: At regular time intervals, withdraw an aliquot of the reaction mixture using a syringe and immediately quench it by adding it to a vial containing a quenching solution (e.g., saturated sodium thiosulfate to consume the excess oxidant).

-

Analysis: Analyze the quenched aliquots using GC or HPLC to determine the concentration of the remaining alcohol and the formed product relative to the internal standard.

-

Determination of Reaction Orders:

-

Order with respect to the alcohol: Repeat the experiment with varying initial concentrations of the alcohol while keeping the concentrations of the oxidant and catalyst constant. Plot the initial rate of the reaction versus the initial concentration of the alcohol on a log-log scale. The slope of the line will give the order of the reaction with respect to the alcohol.

-

Order with respect to the oxidant: Repeat the experiment with varying initial concentrations of the oxidant while keeping the concentrations of the alcohol and catalyst constant. Plot the initial rate versus the initial concentration of the oxidant on a log-log scale to determine the reaction order.

-

-

Determination of the Activation Energy:

-

Perform the reaction at several different temperatures while keeping the initial concentrations of all reactants constant.

-

Calculate the rate constant (k) at each temperature using the determined rate law.

-

Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin). The slope of the resulting Arrhenius plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant.

-

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps in the oxidation of phenols and alcohols by an this compound analog (IBX), as elucidated by DFT calculations.

Caption: Proposed pathway for the oxidation of phenol by IBX.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Fundamental Principles of Iodoxybenzene Chemistry

Abstract

This compound (C₆H₅IO₂) is a hypervalent iodine(V) reagent that has carved a significant niche in modern organic synthesis as a potent and often selective oxidizing agent. Its ability to act as an efficient oxygen atom transfer (OAT) agent has made it invaluable for a range of transformations, most notably the oxidation of alcohols to carbonyl compounds. Despite its utility, the compound's polymeric nature, poor solubility, and potential for explosive decomposition necessitate a thorough understanding of its properties and handling. This guide provides a comprehensive overview of the fundamental principles of this compound chemistry, including its synthesis, structure, reactivity, and detailed experimental protocols, tailored for professionals in chemical research and development.

Introduction to Hypervalent Iodine Chemistry